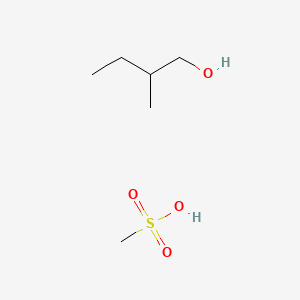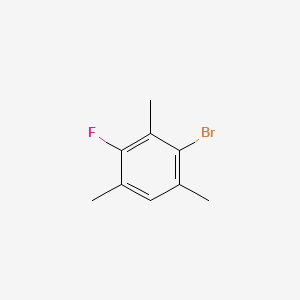
2-Bromo-4-fluoro-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-1,3,5-trimethylbenzene, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the chemical formula C9H11BrF, with nine carbon atoms in the structure, with one bromine atom and one fluorine atom replacing the benzene ring of the trialkylbenzene .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is C9H10BrF . The InChI code for this compound is 1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is 217.08 . It appears as a colorless or white to yellow powder or crystals or liquid . It is insoluble in water at 20°C .Aplicaciones Científicas De Investigación
Infrared Spectroscopy
2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is used in infrared (IR) spectroscopy to study molecular vibrations and compound-solvent interactions. This technique is vital for identifying functional groups in organic and inorganic compounds and understanding the solvent effect on carbonyl stretching vibrations .
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, derivatives of benzaldehyde, which can be synthesized using compounds like 2-Bromo-4-fluoro-1,3,5-trimethylbenzene , are crucial. They are designed to increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes .
Agrochemicals Production
The compound’s derivatives are also significant in the production of agrochemicals. These derivatives can be engineered to possess properties such as anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant .
Flavoring Agents and Cosmetics
The chemical industry utilizes benzaldehyde derivatives, obtained from 2-Bromo-4-fluoro-1,3,5-trimethylbenzene , in the creation of flavoring agents and cosmetics, enhancing the sensory qualities of consumer products .
Textile Industry
In textiles, the derivatives of this compound are used to develop dyes and other chemicals that improve the quality and durability of fabrics .
Ligand in Metal Coordination Chemistry
2-Bromo-4-fluoro-1,3,5-trimethylbenzene: can act as a ligand in metal coordination chemistry, forming complexes that are essential in catalysis and material science applications .
Analytical Chemistry
The compound finds its application in analytical chemistry, where it’s used for chromatographic analysis and synthesis of complex organic molecules .
Synthesis of Tetrasubstituted Alkenes
It is employed in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes, which is a method used in organic synthesis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action:
The mode of action involves the electrophilic aromatic substitution (EAS) reaction. In the first step, the electrophile (2-bromo-4-fluoro-1,3,5-trimethylbenzene) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the incorporation of the compound into various cellular processes.
Action Environment:
Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may affect its reactivity in biological systems.
Propiedades
IUPAC Name |
2-bromo-4-fluoro-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSUDYUALDHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1,3,5-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

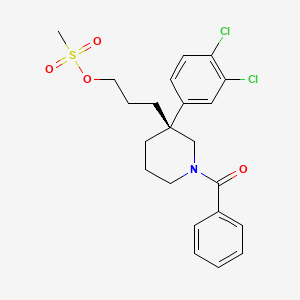
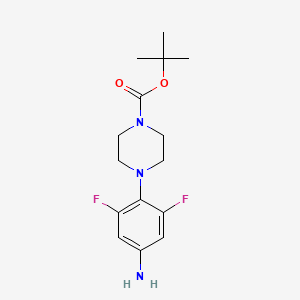
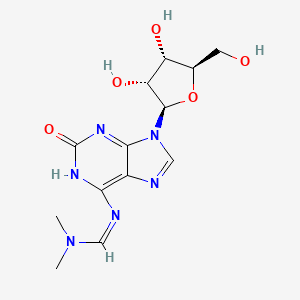
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
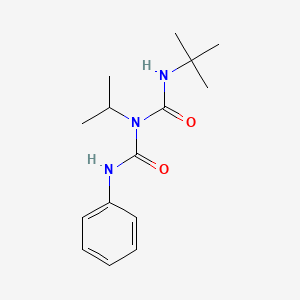
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)


